molecular formula C18H20 B14570662 1,1'-(2-Methylpent-2-ene-1,4-diyl)dibenzene CAS No. 61777-15-9

1,1'-(2-Methylpent-2-ene-1,4-diyl)dibenzene

Cat. No.: B14570662
CAS No.: 61777-15-9
M. Wt: 236.4 g/mol
InChI Key: OXOONLCHLVIFPT-UHFFFAOYSA-N
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Description

1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene is an organic compound with the molecular formula C18H20 It is characterized by a structure that includes a 2-methylpent-2-ene backbone with two benzene rings attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene typically involves the reaction of 2-methylpent-2-ene with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups (NO2) or halogens (Cl, Br) are introduced into the benzene rings using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature and pressure.

    Substitution: HNO3, halogens, AlCl3, FeCl3, varying temperatures depending on the reaction.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene
  • 2,4-Diphenyl-4-methyl-1-pentene
  • 1,1’-(1,3,3-Trimethyl-1-propene-1,3-diyl)dibenzene

Uniqueness

1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity

Properties

CAS No.

61777-15-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(2-methyl-4-phenylpent-2-enyl)benzene

InChI

InChI=1S/C18H20/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3

InChI Key

OXOONLCHLVIFPT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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